molecular formula C25H20ClN3OS B2813673 2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 920468-58-2

2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2813673
CAS No.: 920468-58-2
M. Wt: 445.97
InChI Key: CJHOWLRHSBENKP-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a biphenyl moiety linked to a thieno-pyrazole scaffold. The biphenyl group enhances aromatic stacking interactions, while the thieno-pyrazole core may contribute to unique electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c26-20-7-4-8-21(14-20)29-25(22-15-31-16-23(22)28-29)27-24(30)13-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-12,14H,13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOWLRHSBENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • The target compound’s 3-chlorophenyl group contrasts with 3,4-dichlorophenyl () and 4-chlorophenyl analogs. Chlorine position impacts lipophilicity and steric interactions, influencing binding to hydrophobic pockets in target proteins .
  • The biphenyl moiety in the target compound and Goxalapladib enhances π-π stacking, a feature critical for kinase inhibition (e.g., in atherosclerosis and cancer targets) .

Heterocyclic Core Modifications

  • The thieno-pyrazole scaffold in the target compound differs from thiazole () and pyrimidine () cores. Thieno-pyrazoles may offer improved metabolic stability over thiazoles due to reduced susceptibility to oxidative degradation .
  • Isoindolinone in Compound 8 introduces a rigid, planar structure, favoring interactions with deep binding pockets in kinases .

Q & A

Q. What are the recommended synthetic routes for 2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include: (i) Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring. (ii) Functionalization of the pyrazole nitrogen via nucleophilic substitution or coupling reactions with biphenyl acetamide precursors. (iii) Purification using column chromatography or preparative HPLC to isolate the target compound (≥95% purity) . Critical parameters include temperature control (e.g., reflux at 80–100°C) and pH adjustments to optimize yields.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. X-ray crystallography (as in ) resolves conformational details of the thieno-pyrazole and acetamide moieties .
  • Purity Assessment : HPLC coupled with UV/Vis or mass spectrometry (MS) detects impurities. High-resolution MS (HRMS) validates molecular weight (e.g., Cx_xHy_yClNz_zOw_wS) .
  • Stability Studies : Monitor degradation under varied pH and light conditions using accelerated stability testing protocols .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the compound’s mechanism of action?

  • Methodological Answer : (i) Prepare the compound’s 3D structure using software like AutoDock Vina or Schrödinger. (ii) Select target proteins (e.g., kinases or GPCRs) based on structural homology to related thieno-pyrazoles (e.g., ’s fluorophenyl analog). (iii) Perform docking simulations to predict binding affinities (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic side chains). (iv) Validate predictions via mutagenesis or competitive binding assays .

Q. How should researchers address contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :
  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., IC50_{50} measurements against cancer cell lines like MCF-7 or HEK293).
  • Structural Analysis : Use SAR studies to identify critical substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl in ) influencing potency.
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., ) with in-house results to identify assay-specific variability (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling.
  • Blood-Brain Barrier (BBB) Penetration : Predict logP and polar surface area (PSA) using tools like SwissADME. Modify substituents (e.g., reduce PSA by replacing polar groups) to enhance CNS availability .

Q. How can researchers design derivatives to improve selectivity for a target enzyme?

  • Methodological Answer : (i) Perform fragment-based drug design (FBDD) to identify core-binding motifs. (ii) Introduce steric hindrance (e.g., methyl groups) or electronegative atoms (e.g., fluorine) to avoid off-target binding. (iii) Test selectivity using panels of related enzymes (e.g., kinase profiling at 1 µM concentration). (iv) Utilize cryo-EM or crystallography to resolve derivative-target complexes and refine designs .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • Error Propagation : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals.
  • Multiplicity Correction : Apply Benjamini-Hochberg correction for high-throughput screening data to control false discovery rates .

Q. How can researchers validate hypothesized off-target effects identified via computational screening?

  • Methodological Answer : (i) Perform thermal shift assays (TSA) to detect protein-ligand binding. (ii) Use CRISPR-Cas9 knockout models to assess phenotype rescue in target-deficient cells. (iii) Conduct RNA-seq or proteomics to identify downstream pathway alterations .

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